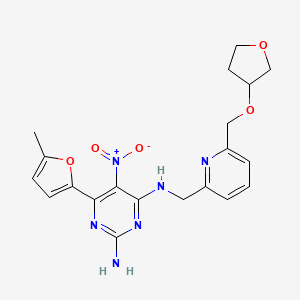
6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a furan ring, a nitro group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidine-2,4-diamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group is usually done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Pyrimidine core construction: This involves the condensation of suitable aldehydes or ketones with guanidine derivatives.
Final coupling: The final step involves coupling the furan and pyrimidine intermediates under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(5-methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can substitute the nitro group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxygenated products.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(5-methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidine-2,4-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: Another compound with a furan ring, but differing in its overall structure and functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a similar pyrimidine core but different substituents.
Uniqueness
6-(5-methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidine-2,4-diamine is unique due to its combination of a furan ring, nitro group, and pyrimidine core, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H22N6O5 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
6-(5-methylfuran-2-yl)-5-nitro-4-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N6O5/c1-12-5-6-16(31-12)17-18(26(27)28)19(25-20(21)24-17)22-9-13-3-2-4-14(23-13)10-30-15-7-8-29-11-15/h2-6,15H,7-11H2,1H3,(H3,21,22,24,25) |
InChI Key |
ZRDKLABJNYITIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=NC(=N2)N)NCC3=NC(=CC=C3)COC4CCOC4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


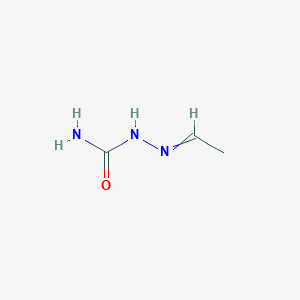
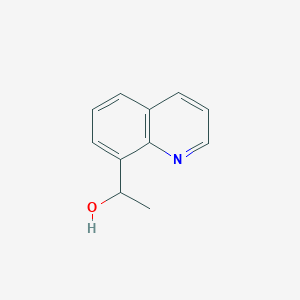
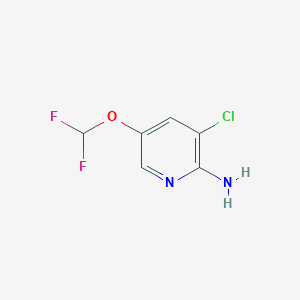
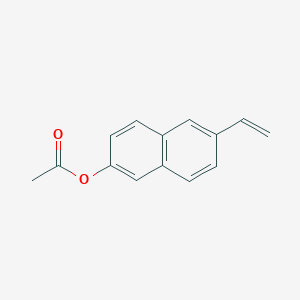
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate](/img/structure/B12505944.png)

![N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B12505952.png)
![tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12505966.png)
![({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)
![N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12505976.png)
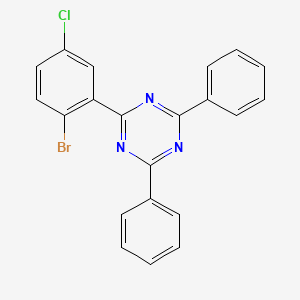
![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)
![Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate](/img/structure/B12505994.png)
![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine](/img/structure/B12505999.png)
